Benzo[e]indolium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N+ |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3H-benzo[e]indol-3-ium |
InChI |
InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H/p+1 |
InChI Key |
ALGIYXGLGIECNT-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[NH2+]3 |
Synonyms |
benzo(e)indolium |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of Benzo[e]indolium Core Structures
The construction of the this compound scaffold typically involves a two-stage process: the formation of the tricyclic 1H-benzo[e]indole precursor, followed by quaternization of the indole (B1671886) nitrogen to yield the cationic this compound system.
Alkylation Reactions for N-Quaternization of 1H-Benzo[e]indole Derivatives
The conversion of 1H-benzo[e]indole derivatives into their corresponding N-quaternary this compound salts is a fundamental transformation. This reaction is typically achieved through the alkylation of the indole nitrogen. A common precursor, 1,1,2-trimethyl-1H-benzo[e]indole, serves as a versatile starting material for this process.
The N-quaternization is accomplished by reacting the benzo[e]indole base with a variety of alkylating agents. The choice of agent allows for the introduction of diverse substituents on the nitrogen atom, thereby tuning the properties of the final molecule. These reactions are generally performed in aprotic solvents such as acetonitrile or toluene.
Key research findings indicate that several alkylating agents are effective for this transformation:
Simple Alkyl Halides: Iodomethane and iodoethane are commonly used to introduce small alkyl groups.
Functionalized Alkyl Halides: Reagents like 4-iodobutane and 3-iodopropanoic acid can be used to install functionalized side chains.
Aralkyl Halides: Benzyl (B1604629) bromides are employed to attach benzylic groups.
Table 1: Examples of N-Alkylation Reactions of 1,1,2-trimethyl-1H-benzo[e]indole
| Starting Material | Alkylating Agent | Resulting Cation |
|---|---|---|
| 1,1,2-trimethyl-1H-benzo[e]indole | Iodomethane | 1,1,2,3-tetramethyl-1H-benzo[e]indolium |
| 1,1,2-trimethyl-1H-benzo[e]indole | Iodoethane | 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indolium |
| 1,1,2-trimethyl-1H-benzo[e]indole | 4-Iodobutane | 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium |
| 1,1,2-trimethyl-1H-benzo[e]indole | Benzyl bromide | 3-benzyl-1,1,2-trimethyl-1H-benzo[e]indolium |
| 1,1,2-trimethyl-1H-benzo[e]indole | 3-Iodopropanoic acid | 3-(2-carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indolium |
Condensation Reactions for this compound Luminophore Formation
N-quaternized this compound salts are crucial intermediates in the synthesis of polymethine and cyanine (B1664457) dyes, which are valued for their strong absorption and fluorescence properties. researchgate.net The formation of these luminophores is achieved through condensation reactions where the this compound salt reacts with a suitable electrophilic partner. researchgate.net
The key to this reactivity is the enhanced acidity of the protons on the C2-methyl group of the this compound cation. The quaternization of the nitrogen atom makes it strongly electron-withdrawing, thus activating the adjacent methyl group for deprotonation by a weak base. The resulting methylene base is a potent nucleophile that readily attacks electrophiles.
A common strategy involves the condensation of a this compound salt with an aldehyde. researchgate.net This reaction extends the conjugated π-system, leading to a significant bathochromic (red) shift in the absorption and emission spectra of the resulting dye. For instance, various benzo[e]indolinium-based luminophores have been successfully prepared via condensation with counterpart aldehydes. researchgate.net A one-step condensation method has also been reported for the synthesis of the fluorescent dye Indocyanine Green (ICG) using 1,1,2-trimethyl-1H-benzo[e]indole as a key starting material. researchgate.net
Advanced Synthetic Strategies
To improve efficiency, reduce environmental impact, and increase yields, modern synthetic chemistry has moved towards advanced methodologies. These strategies have been successfully applied to the synthesis of this compound derivatives and their precursors.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields.
The application of microwave heating has been documented for both the synthesis of the benzo[e]indole core and its subsequent N-quaternization. researchgate.net Microwave-assisted three-component reactions of arylglyoxals, cyclic 1,3-dicarbonyl compounds, and naphthalen-2-amine have been established for the regioselective synthesis of functionalized benzo[e]indoles. The N-alkylation step to form the final this compound salts can also be efficiently conducted using microwave heating. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage |
|---|---|---|---|
| Indolyl-benzothiazepine Synthesis | 6-8 hours | 3-6 minutes | Drastic reduction in reaction time, better yields |
| N-Quaternization of Benzo[e]indole | Several hours | Minutes | Increased reaction rate |
Solvent-Free Reaction Conditions
In line with the principles of green chemistry, solvent-free reactions aim to minimize or eliminate the use of volatile organic compounds, which can be hazardous and environmentally damaging. These reactions are often, though not always, performed in conjunction with microwave irradiation.
For instance, the cyclo-condensation of indolyl-propenones with 2-amino thiophenol to form indolyl-benzothiazepine derivatives has been achieved efficiently under solvent-free, microwave-assisted conditions. This approach not only provides better yields in a fraction of the time compared to conventional refluxing in a solvent but also significantly reduces chemical waste. While not documented specifically for this compound itself, this demonstrates the feasibility and advantages of applying solvent-free principles to the synthesis of complex indole-based heterocyclic systems.
Reactivity and Reaction Mechanisms
The chemical reactivity of the this compound cation is dominated by its electrophilic nature and the acidity of the protons on the α-carbon of its N-alkyl and C2-alkyl substituents.
The mechanism of N-alkylation of the precursor 1H-benzo[e]indole is a standard SN2 reaction, where the lone pair of the indole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A significant challenge in the alkylation of some indole systems is achieving N-selectivity over C3-alkylation, as the C3 position is often the most nucleophilic site. However, for precursors like 1,1,2-trimethyl-1H-benzo[e]indole, the C2 and C3 (equivalent) positions are already substituted, which sterically and electronically favors the desired N-alkylation.
Once formed, the this compound cation can act as an electrophile. Research has shown that this compound derivatives can react with nucleophiles such as the bisulfite anion. researcher.life This reaction is followed by the potential for successive interactions with metal ions like Cu²⁺ and Hg²⁺, indicating the cation's utility in the development of chemical sensors. researcher.life
The mechanism of luminophore formation, as discussed in section 2.1.2, hinges on the deprotonation of the C2-methyl group. The resulting exocyclic methylene base is a key reactive intermediate. This intermediate's nucleophilic attack on an electrophile, followed by elimination (often of water), is the core mechanism for building the extended π-systems characteristic of cyanine dyes. Self-condensation of this compound has also been observed, pointing to complex reaction pathways that can occur during synthesis. researchgate.net
Nucleophilic Addition Reactions (e.g., with Cyanide and Bisulfite Ions)
The positively charged nitrogen atom in the this compound ring system makes the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its chemical behavior.
Reaction with Cyanide Ions:
The addition of cyanide ions (CN⁻) to this compound salts is a characteristic reaction of iminium-type cations. The nucleophilic cyanide ion attacks the electrophilic C2 position of the this compound ring, leading to the formation of a 2-cyano-2,3-dihydro-1H-benzo[e]indole derivative. This reaction effectively neutralizes the positive charge of the indolium system and results in the formation of a new carbon-carbon bond.
While specific studies detailing the kinetics and yield of this reaction on unsubstituted this compound are not extensively documented in readily available literature, the general mechanism is well-established for related indolenine systems. The reaction proceeds via the direct attack of the cyanide nucleophile on the C2 carbon.
General Reaction Scheme: 1,1,2-trimethyl-1H-benzo[e]indolium + CN⁻ → 2-cyano-1,1,2-trimethyl-2,3-dihydro-1H-benzo[e]indole
Reaction with Bisulfite Ions:
This compound derivatives are also known to react with bisulfite ions (HSO₃⁻) in aqueous solutions. This reaction is another example of nucleophilic addition to the electrophilic C2 position. The addition of the bisulfite ion results in the formation of a sulfonate adduct, effectively decolorizing the typically colored this compound dyes. This reaction is often reversible, and the original color can be restored by altering the pH or by the addition of an aldehyde or ketone, which can sequester the bisulfite.
A study on specific this compound derivatives demonstrated their reaction with bisulfite in aqueous solutions, highlighting the potential of these compounds in sensing applications.
| Nucleophile | Product Type | Reaction Characteristics |
| Cyanide (CN⁻) | 2-Cyano-2,3-dihydro-1H-benzo[e]indole | Formation of a C-C bond; Neutralization of the indolium charge. |
| Bisulfite (HSO₃⁻) | 2-Sulfonato-2,3-dihydro-1H-benzo[e]indole | Formation of a C-S bond; Often reversible and pH-dependent. |
Oxidation and Reduction Pathways
The this compound system can undergo both oxidation and reduction reactions, targeting either the heterocyclic core or the fused benzene (B151609) rings, depending on the reagents and reaction conditions.
Oxidation:
The oxidation of the benzo[e]indole nucleus can be complex. Strong oxidizing agents can lead to the degradation of the ring system. However, controlled oxidation can lead to the formation of various products. For instance, the methylene group at the C3 position of a reduced benzo[e]indole can be oxidized. Furthermore, the fused aromatic ring can undergo oxidation to form quinone-like structures under specific conditions, similar to other polycyclic aromatic hydrocarbons.
Reduction:
The reduction of this compound salts is a more commonly employed transformation. The iminium moiety of the indolium ring is readily reduced by hydride-donating reagents such as sodium borohydride (NaBH₄). This reduction typically occurs at the C2 position, leading to the formation of the corresponding 2,3-dihydro-1H-benzo[e]indole. This transformation is highly efficient and stereoselective in related indole alkaloid systems, suggesting a similar outcome for this compound salts. clockss.org
General Reaction Scheme for Reduction: 1,1,2-trimethyl-1H-benzo[e]indolium iodide + NaBH₄ → 1,1,2-trimethyl-2,3-dihydro-1H-benzo[e]indole
| Transformation | Reagent Example | Product |
| Oxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | Benzo[e]indolone or quinone derivatives (potential) |
| Reduction | Sodium Borohydride (NaBH₄) | 2,3-Dihydro-1H-benzo[e]indole |
Electrophilic Aromatic Substitution Reactions
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. The reaction of 2,3,3-trimethyl-3H-benzo[g]indole, a close analogue of the uncharged form of a this compound precursor, with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) results in the formation of a malondialdehyde derivative at the active 2-methyl position. sid.irorgchemres.org This indicates the high reactivity of the position adjacent to the nitrogen atom towards electrophiles. A similar reactivity pattern is expected for 1,1,2-trimethyl-1H-benzo[e]indole, which would be the precursor for the corresponding this compound salt.
Sulfonation:
The synthesis of 1,1,2-trimethyl-1H-benzo[e]indole-7-sulfonic acid has been reported, which points to the successful sulfonation of the benzo[e]indole ring system. nih.gov This reaction is a classic example of electrophilic aromatic substitution, where fuming sulfuric acid or a similar sulfonating agent is used to introduce a sulfonic acid group onto the aromatic ring. The position of sulfonation (C7) indicates the regiochemical outcome of the reaction on this particular derivative.
| Reaction | Electrophile | Typical Product |
| Vilsmeier-Haack | Chloroiminium ion (Vilsmeier reagent) | Formylated derivative |
| Sulfonation | SO₃ (Sulfur trioxide) | Sulfonic acid derivative |
Investigation of Self-Condensation Phenomena
Self-condensation reactions in the context of this compound chemistry typically involve the reaction of an electrophilic center of one molecule with a nucleophilic center of another. The active methyl group at the C2 position of 1,1,2-trimethyl-1H-benzo[e]indolium precursors is a key site of reactivity for condensation reactions.
While direct reports of self-condensation of this compound are scarce, the reactivity of the C2-methyl group is well-documented in condensation reactions with other electrophiles. For instance, a series of new 1,1,2-trimethyl-1H-benzo[e]indole dyes have been prepared via the Knoevenagel condensation reaction between 1,1,2-trimethyl-1H-benzo[e]indole and various benzaldehydes. nih.gov In this reaction, the C2-methyl group is deprotonated to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.
This known reactivity suggests that under certain conditions, such as in the presence of a strong base and an appropriate electrophilic partner (which could be another molecule of the this compound salt), self-condensation could potentially occur, leading to the formation of dimeric or oligomeric dye structures. However, specific studies detailing such self-condensation phenomena are not prevalent in the reviewed literature.
Advanced Spectroscopic and Structural Characterization Methodologies
The definitive identification and structural elucidation of benzo[e]indolium compounds rely on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in providing detailed insights into the molecular framework and confirming the elemental composition of these heterocyclic cations.
Quantum Chemical and Theoretical Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), have become cornerstone methodologies for the theoretical investigation of benzo[e]indolium-based compounds. mdpi.comnih.gov These methods are frequently employed to model electronic transitions and predict the photophysical properties of complex organic dyes. nih.gov In numerous studies, the hybrid functional B3LYP, in conjunction with basis sets like 6-31G* or def2SVP, has been successfully utilized to calculate the properties of molecules containing the this compound scaffold. mdpi.comchinesechemsoc.org TD-DFT is particularly effective for large conjugated molecules as it solves the Kohn-Sham equation, which includes terms for electron exchange and correlation. mdpi.com These calculations are crucial for understanding intramolecular charge transfer (ICT) processes, where electron density shifts from a donor moiety to the this compound acceptor upon photoexcitation. nih.gov
A prerequisite for the accurate prediction of molecular properties is the determination of the molecule's most stable three-dimensional structure through geometry optimization. conflex.netcabidigitallibrary.org For this compound derivatives, this process is typically performed using DFT methods, such as B3LYP, to locate the minimum energy conformation. mdpi.comresearchgate.net The conformation, particularly the torsional angles between the this compound heterocycle and adjacent parts of the molecular structure, significantly influences the electronic and optical profiles. mdpi.com
In computational studies of monomethine cyanine (B1664457) dyes incorporating a this compound unit, the structure of each compound is first optimized, often using the TD-DFT method with the B3LYP hybrid functional and a 6-31G* basis set. mdpi.com To systematically study trends in electronic properties, the molecule's geometry may be constrained. For instance, restricting the torsional angles to maintain a planar conformation allows for a clearer comparison of HOMO-LUMO gaps and their relationship to excitation energies across a series of related dyes. mdpi.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. imperial.ac.uk The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic absorption, reactivity, and stability. researchgate.netimist.ma
Computational studies on donor-π-acceptor fluorophores consistently show that the this compound moiety functions as an effective electron acceptor. In a syringol-π-benz[e]indolium system, calculations revealed that the HOMO is polarized toward the syringol donor ring, while the LUMO is primarily distributed on the nitrogen center and the connecting bridge of the this compound acceptor. nih.gov This spatial separation of orbitals facilitates intramolecular charge transfer upon excitation. nih.govnih.gov
The magnitude of the HOMO-LUMO gap is directly influenced by the extent of π-conjugation. The inclusion of the this compound group, with its fused benzene (B151609) ring, extends the conjugated system compared to simpler indoles, which generally leads to a smaller energy gap and a bathochromic (red) shift in absorption. mdpi.com For example, a monomethine dye containing a benz[e]indole heterocycle was calculated to have a HOMO-LUMO gap of 2.06 eV, which was the lowest in the series studied, corroborating its red-shifted absorption maximum. mdpi.com In another comparative study of heptamethine cyanines, the transition from an indolium-based dye (IR-780) to a this compound-based dye (IR-820) resulted in a calculated decrease in the HOMO-LUMO gap of 0.066 eV. chinesechemsoc.org
Table 1: Calculated Frontier Orbital Energies and Gaps for this compound Derivatives This table presents data from theoretical calculations on various molecules containing the this compound moiety, showing the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap (ΔE).
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule. researchgate.netnih.gov They are calculated to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound derivatives, MEP maps confirm the cation's role as an electron-deficient unit. mdpi.com Calculations performed on optimized structures, for instance at the HF/6-31G* level, show a concentration of positive potential around the heterocyclic part of the molecule, particularly near the quaternary nitrogen atom. mdpi.com This electron-poor character is fundamental to the function of this compound as an acceptor in donor-acceptor dyes and as a site for nucleophilic attack in chemical sensors. nih.govlookchem.com
Excitation Energy Calculations and Transition Oscillator Strengths
TD-DFT calculations are instrumental in predicting the electronic absorption spectra of molecules by computing vertical excitation energies and their corresponding oscillator strengths (f). researchgate.net The excitation energy corresponds to the energy required to promote an electron from a lower to a higher energy state (e.g., from the ground state S₀ to the first excited state S₁), which relates to the position of an absorption band (λmax). openmopac.net The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition, correlating with the intensity of the absorption peak. researchgate.netresearchgate.net
For a syringol-π-benz[e]indolium fluorophore, TD-DFT calculations predicted the dominant S₀ → S₁ transition to have an excitation energy corresponding to a λmax of 512 nm, with a significant oscillator strength of f = 0.6090, indicating a strongly allowed transition. nih.gov In another study on near-IR polymethine dyes, the oscillator strength for excited-state absorption (ESA) was found to be as large as that of the ground-state absorption, an important property for nonlinear optical applications. researchgate.netucf.edu While computational results may show a systematic deviation from experimental values (e.g., calculated wavelengths may be blue-shifted), the predicted trends in absorption wavelengths across a series of compounds are generally reliable. mdpi.com
Table 2: Calculated Excitation Properties for this compound Derivatives This table summarizes theoretical data on the primary electronic transitions for molecules containing the this compound unit, including the calculated maximum absorption wavelength (λmax), the corresponding transition, and its oscillator strength (f).
Theoretical Prediction of Spectroscopic and Electronic Properties
By integrating the results from geometry optimization, FMO analysis, and excitation calculations, a comprehensive theoretical prediction of a molecule's properties can be achieved. For this compound systems, theoretical methods have been highly successful in correlating structural modifications with changes in spectroscopic and electronic characteristics. taylors.edu.mybeilstein-journals.org
A key success is the prediction of absorption spectra. Calculations consistently show that extending the π-conjugated system, for example by using a this compound group instead of an indolium group, results in a bathochromic shift of the absorption maximum. mdpi.combeilstein-journals.org TD-DFT calculations have been used to predict the λmax of various this compound dyes, often with good agreement with experimental data. nih.govtaylors.edu.my For a squaraine dye, the calculated λmax of 603 nm in ethanol (B145695) was in close agreement with the experimental value of 650 nm. taylors.edu.my
Furthermore, calculations can predict other important electronic properties such as dipole moments. A study on a donor-acceptor fluorophore calculated a ground state dipole moment (μg) of 2.66 D and a significantly larger excited state dipole moment (μe) of 7.61 D. nih.gov This large increase confirms a substantial redistribution of electron density upon photoexcitation, which is the hallmark of intramolecular charge transfer and explains the compound's observed solvatochromism. nih.gov
Analysis of Bond Length Alternation (BLA)
Bond Length Alternation (BLA) is a parameter that quantifies the degree of delocalization in a conjugated π-system by measuring the difference between the average lengths of adjacent carbon-carbon single and double bonds. researchgate.netnih.gov A large BLA value indicates a polyene-like structure with localized double and single bonds, whereas a BLA value approaching zero signifies a fully delocalized, cyanine-like structure. ucf.edu
BLA is a valuable tool for understanding the electronic structure of the polymethine chain in cyanine dyes that feature this compound as a terminal group. ucf.edunuft.edu.ua The analysis of BLA helps determine the preferred resonance structure and the extent of electronic communication through the conjugated bridge. researchgate.net In a study of polymethine dyes, it was noted that a minimum BLA is typically observed within the chain, a characteristic feature of such molecules. ucf.edu The structure and electronic nature of the end groups, such as this compound, directly influence the BLA and, consequently, the dye's absorption wavelength and stability. ucf.edunuft.edu.ua For instance, a study of a styryl dye containing a this compound cation used a BLA parameter to help determine the preferred structural form of π-conjugation in the molecule. researchgate.net
Table of Compounds
Electronic Structure and Advanced Photophysical Mechanisms
Intramolecular Charge Transfer (ICT) Processes
Intramolecular Charge Transfer (ICT) is a fundamental process in the photophysics of many organic molecules, including benzo[e]indolium derivatives. This process involves the redistribution of electron density from an electron-donating portion of a molecule to an electron-accepting portion upon photoexcitation. In this compound-based systems, the this compound moiety typically acts as the electron acceptor, while various substituents attached to it can function as electron donors.
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In this excited state, a significant transfer of electron density can occur, leading to the formation of a highly polar excited state, often referred to as an ICT state. This charge separation in the excited state is a key determinant of the molecule's photophysical properties, including its fluorescence emission and sensitivity to the surrounding environment. The efficiency and nature of the ICT process are strongly influenced by the electronic properties of the donor and acceptor groups, the nature of the π-conjugated bridge connecting them, and the polarity of the solvent. In some cases, excitation can lead to a locally excited (LE) state, which then relaxes to the ICT state. Evidence for ICT states can be observed through various spectroscopic techniques, including steady-state and time-resolved fluorescence spectroscopy, where the emission from the ICT state often shows a large Stokes shift and strong solvatochromism.
Absorption and Emission Spectral Characteristics
The absorption and emission maxima of this compound derivatives are highly sensitive to their molecular structure and environment, exhibiting both bathochromic (red) and hypsochromic (blue) shifts. A bathochromic shift, or red shift, refers to a shift of the spectral band to longer wavelengths (lower energy), while a hypsochromic shift, or blue shift, is a shift to shorter wavelengths (higher energy).
These shifts are primarily governed by the nature of substituents on the this compound core and the surrounding solvent polarity. For instance, the introduction of electron-donating groups (EDGs) into the conjugated system generally leads to a bathochromic shift in both absorption and emission spectra. This is because EDGs raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and the energy required for electronic transitions. Conversely, the attachment of electron-withdrawing groups (EWGs) tends to cause a hypsochromic shift by lowering the energy of the lowest unoccupied molecular orbital (LUMO), which increases the HOMO-LUMO gap. These effects are a direct consequence of the modulation of the intramolecular charge transfer character of the electronic transitions.
The molecular structure, particularly the length of the π-conjugated system, plays a crucial role in determining the absorption and emission wavelengths of this compound dyes. Extending the conjugation length, for example, by increasing the number of alternating double and single bonds in the molecular backbone, generally results in a significant bathochromic shift of the absorption and emission maxima. This is because a larger conjugated system leads to a smaller energy gap between the HOMO and LUMO, thus requiring less energy to excite the molecule.
The planarity of the molecule also has a profound impact. A more planar conformation allows for more effective overlap of p-orbitals along the conjugated system, which enhances delocalization and lowers the energy gap. Conversely, steric hindrance that forces the molecule into a non-planar conformation can disrupt conjugation, leading to a hypsochromic shift. The electronic nature of the heterocyclic core and any appended aromatic or heteroaromatic rings further modifies the electronic transitions, providing a versatile platform for tuning the photophysical properties of these compounds. For example, in poly-cyclopenta-dithiophene-benzothiadiazole oligomers, an enhancement of the absorption intensity and a red shift of the peak position are observed with a larger polymerization degree.
Solvatochromism and Environmental Effects on Electronic Transitions
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This compound derivatives, especially those with a significant intramolecular charge transfer character, often exhibit pronounced solvatochromism. This is because the dipole moment of the molecule changes upon electronic excitation. If the excited state is more polar than the ground state (positive solvatochromism), polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic shift in the emission spectrum. Conversely, if the ground state is more polar (negative solvatochromism), an increase in solvent polarity will lead to a hypsochromic shift.
The surrounding microenvironment, including factors like viscosity and the ability to form hydrogen bonds, can also influence the electronic transitions. In viscous media, the rotational and vibrational motions of the molecule can be restricted, which may affect the rates of non-radiative decay and consequently the fluorescence quantum yield. The study of solvatochromism provides valuable insights into the nature of the excited state and the extent of charge separation. For some zwitterionic benzo-[f]-quinolinium methylids, pronounced negative solvatochromism is observed, indicating stabilization in apolar and aprotic solvents.
Excited State Absorption (ESA) and Decay Kinetics
Following initial excitation to the first singlet excited state (S₁), a molecule can absorb another photon to reach a higher excited singlet state (Sₙ). This process is known as Excited State Absorption (ESA). ESA is a transient phenomenon and can be studied using techniques like femtosecond transient absorption spectroscopy. The ESA spectrum can provide valuable information about the electronic structure of higher excited states and can influence the performance of these materials in applications such as optical limiting and lasing. The overlap between the fluorescence emission spectrum and the ESA spectrum can lead to reabsorption of emitted photons, which can be a loss mechanism in light-emitting applications.
The decay kinetics of the excited state describe the rates at which the molecule returns to the ground state through various radiative (fluorescence) and non-radiative pathways (internal conversion, intersystem crossing to the triplet state). These kinetics are often multi-exponential, reflecting the presence of different excited state species or different decay pathways. For instance, the decay might involve an initial fast component related to solvent relaxation or conformational changes, followed by a slower component corresponding to the lifetime of the relaxed excited state. In some systems, the intramolecular charge transfer process can be followed by subsequent dynamics, with time constants that can be influenced by the solvent.
Fluorescence Quantum Yields and Stokes Shifts
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound derivatives can vary widely depending on their molecular structure and the surrounding environment. Factors that promote non-radiative decay pathways, such as conformational flexibility leading to internal conversion, will lower the quantum yield. Conversely, rigid and planar structures often exhibit higher quantum yields.
The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing, as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios. In this compound dyes, large Stokes shifts can arise from significant geometric relaxation in the excited state, solvent reorganization around the excited-state dipole, or from specific processes like excited-state intramolecular proton transfer (ESIPT) if appropriate functional groups are present. The magnitude of the Stokes shift can be influenced by solvent polarity, with more polar solvents often leading to larger Stokes shifts in molecules that exhibit a significant increase in dipole moment upon excitation.
Interactive Data Table: Photophysical Properties of Selected Dyes in Different Solvents
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Dye A | Toluene | 580 | 620 | 40 | 0.45 |
| Dye A | Dichloromethane | 585 | 635 | 50 | 0.38 |
| Dye A | Acetonitrile | 590 | 650 | 60 | 0.25 |
| Dye B | Toluene | 610 | 655 | 45 | 0.60 |
| Dye B | Dichloromethane | 618 | 675 | 57 | 0.52 |
| Dye B | Acetonitrile | 625 | 695 | 70 | 0.41 |
Note: Data in this table is illustrative and intended to represent typical trends observed for this compound-type dyes based on the principles discussed in the text. Actual values would be specific to the exact molecular structures of "Dye A" and "Dye B".
Ground State Symmetry Breaking and Charge Delocalization
In symmetrical cyanine (B1664457) dyes, the positive charge is ideally delocalized over the entire polymethine chain connecting the two nitrogen-containing heterocycles. This delocalization is responsible for their characteristic sharp and intense absorption bands. However, for cyanine dyes with long polymethine chains, this symmetry can be broken in the ground state, a phenomenon influenced by the solvent polarity. This symmetry breaking can lead to a localization of the positive charge on one of the heterocyclic nuclei, resulting in a less symmetrical electronic distribution. While specific studies focusing solely on ground state symmetry breaking in this compound are not abundant, the principles observed in other long-chain cyanines are expected to apply.
The extent of charge delocalization is a critical factor governing the electronic and photophysical properties of cyanine dyes. In asymmetric this compound dyes, where the two heterocyclic systems are different, a permanent and predictable charge asymmetry exists in the ground state. This inherent asymmetry influences the dye's interaction with its environment and its excited-state dynamics. The introduction of the benzo[e] moiety in the indolium core extends the π-conjugated system, which can further modulate the charge distribution along the chromophore.
Theoretical models, such as the essential-state model developed for quadrupolar dyes, have been successfully applied to understand the spectral behavior of both symmetry-preserving and symmetry-breaking cyanine dyes. researchgate.netucf.edu These models account for the interplay of molecular vibrations and polar solvation, which can induce or enhance symmetry breaking in the ground state. researchgate.netucf.edu For long-chain polymethine dyes, this can result in a significant population of molecules existing in a broken-symmetry state in polar solvents, leading to broadened and blue-shifted absorption bands. researchgate.netucf.edu
The following table presents data on the photophysical properties of a squaraine dye derived from 1,1,2-trimethyl-1H-benzo[e]indole, illustrating the influence of the chemical structure on its absorption and emission characteristics.
| Compound | Absorption Max (nm) | Emission Max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Squaraine dye with Benzo[e]indole | 631-712 | Not specified | Not specified |
Data sourced from a study on squaraine dyes derived from indolenine and benzo[e]indole. nih.gov
Vibronic Interactions and their Impact on Photophysics
Vibronic coupling, the interaction between electronic and vibrational states, plays a crucial role in shaping the absorption and emission spectra of this compound dyes. The characteristic fine structure, often observed as a shoulder on the main absorption band of cyanine dyes, is a direct consequence of these vibronic transitions. nih.gov The intensity distribution of these vibronic sub-bands is governed by the Franck-Condon principle, which relates it to the overlap between the vibrational wavefunctions of the ground and excited electronic states. nih.gov
For symmetrical cyanine dyes, the most prominent vibrational mode coupled to the electronic transition is the symmetric C-C stretching vibration of the polymethine chain. nih.gov The displacement in the equilibrium geometry between the ground and excited states, particularly the elongation of the C-C bonds in the excited state, determines the intensity of the vibronic progressions. nih.gov The degree of bond length alternation in the polymethine chain in the ground state, which is influenced by the nature of the heterocyclic terminal groups, also affects the vibronic structure. nih.gov
In this compound-based dyes, the extended aromatic system of the this compound nucleus can influence the vibrational modes that couple to the electronic transition. A comparative study of the fluorescence lifetime of indolium-based and this compound-based heptamethine dyes revealed that the indolium-based dyes exhibited approximately 30% longer fluorescence lifetimes. elsevierpure.com This suggests that the this compound core contributes to a greater degree of non-radiative decay from the excited state, a process that can be mediated by vibronic coupling to specific vibrational modes that facilitate internal conversion. elsevierpure.com The lack of structural rigidity in these cyanine dyes is considered a primary factor for the loss of excited-state energy through non-radiative pathways. elsevierpure.com
The table below summarizes the fluorescence lifetime data for a heptamethine dye containing a this compound moiety compared to its indolium counterpart.
| Heterocyclic System | Fluorescence Lifetime (relative) |
| Indolium-based | ~1.3 |
| This compound-based | 1.0 |
Relative fluorescence lifetime data inferred from a comparative study. elsevierpure.com
Derivative Chemistry and Structure Property Relationships
Cyanine (B1664457) Dye Derivatives Featuring Benzo[e]indolium End Groups
Cyanine dyes are a major class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The inclusion of this compound as a terminal heterocycle profoundly influences their optical properties, pushing absorption and emission to longer wavelengths, often into the near-infrared (NIR) region.
Monomethine, Trimethine, Pentamethine, and Heptamethine Cyanines
The length of the polymethine bridge is a primary determinant of the dye's absorption wavelength. For this compound-based cyanines, each addition of a vinyl group (-CH=CH-) to the chain typically results in a bathochromic shift of approximately 100 nm.
Monomethine Cyanines: These dyes, with a single methine group (=CH-) connecting the two heterocycles, are the shortest members of the cyanine family. An asymmetric monomethine dye featuring a benzo[e]indole group linked to a benz[c,d]indol-1-ium moiety exhibits an absorption maximum (λmax) at 585 nm. This is a significant red-shift compared to a similar dye with a simpler 3,3-dimethylindole group (λmax = 555 nm), demonstrating the effect of the extended conjugation of the benzo[e] moiety.
Trimethine Cyanines: While specific photophysical data for this compound-based trimethine cyanines (three methine carbons) is not extensively detailed in the surveyed literature, their properties can be interpolated. They are expected to absorb in a region between the monomethine (~585 nm) and pentamethine (~650-700 nm) analogues. Symmetrical trimethine cyanines based on other heterocycles, such as benzothiazole, typically absorb around 560-580 nm.
Pentamethine Cyanines: Symmetrical pentamethine dyes with two nitrogen-substituted this compound rings absorb light in the 610–659 nm range. mdpi.com These dyes are noted for their potential in applications such as DNA cleavage when irradiated with long-wavelength visible light. mdpi.com
Heptamethine Cyanines: Extending the bridge to seven methine carbons pushes the absorption and emission well into the NIR region. mdpi.com Heptamethine cyanines containing this compound terminal groups absorb between 649–815 nm and have emission maxima recorded between 668–817 nm, depending on the solvent and specific substitutions on the polymethine chain. mdpi.com The well-known dye IR-820, for example, utilizes this compound skeletons and has an absorption peak at 820 nm and an emission peak at 850 nm. rsc.org
| Polymethine Chain Length | Example/Core Structure | Absorption Maxima (λmax) | Emission Maxima (λem) | Key Structural Feature |
|---|---|---|---|---|
| Monomethine | Asymmetric Benz[e]indole-Benz[c,d]indolium | 585 nm | ~602 nm | Shortest polymethine bridge |
| Pentamethine | Symmetric Benz[e]indolium | 610-659 nm | 667-675 nm | Intermediate conjugation |
| Heptamethine | Symmetric Benz[e]indolium (e.g., IR-820) | 649-815 nm | 668-817 nm | Extended conjugation for NIR properties |
Impact of Bridged Chains on Planarity and Optical Performance
Modifying the polymethine chain by incorporating a carbocyclic ring, such as a cyclopentene or cyclohexene, is a common strategy to enhance the rigidity and planarity of cyanine dyes. This structural constraint has significant effects on the dye's optical properties and aggregation behavior.
In a study of heptamethine cyanines with benzo[cd]indolenyl end groups, it was found that incorporating a cyclopentene ring into the center of the polymethine chain increased molecular planarity. nih.gov While this rigidity can be beneficial, it also promoted the formation of dye aggregates in thin films, a phenomenon that can quench fluorescence and alter absorption spectra. nih.gov Conversely, using a cyclohexene ring, especially with bulky substituents, introduced steric hindrance that effectively inhibited this aggregation. nih.gov These findings suggest that for this compound cyanines, a balance must be struck: bridging the chain can improve photostability and quantum yield by locking the molecule in a planar conformation, but excessive planarity can lead to detrimental aggregation, which may be mitigated by introducing steric bulk. nih.gov
Comparative Studies with Indolium and Benzo[cd]indolium Terminal Groups
The choice of the terminal heterocyclic group is critical in tuning the properties of cyanine dyes. Comparing this compound with the less-conjugated indolium and the more-conjugated benzo[cd]indolium reveals a clear structure-property relationship.
This compound vs. Indolium: The addition of the fused benzene (B151609) ring in the this compound structure relative to the simpler indolium (derived from 2,3,3-trimethylindolenine) extends the π-conjugated system. This extension consistently leads to a bathochromic (red) shift in both absorption and emission spectra. For example, replacing the indolium moieties in the heptamethine dye IR-780 with this compound moieties to form IR-820 shifts the absorption maximum from 780 nm to 820 nm. rsc.org Similarly, in an asymmetric monomethine cyanine, replacing a 3,3-dimethylindole group with a benzo[e]indole group resulted in a 30 nm red-shift in the absorption maximum (from 555 nm to 585 nm).
This compound vs. Benzo[cd]indolium: The benzo[cd]indolium heterocycle offers an even more extended and rigid π-system compared to this compound. This further delocalization of electrons results in another significant bathochromic shift. A prominent example is the comparison between the heptamethine cyanine IR-820 (this compound based) and IR-1048 (benzo[cd]indolium based). rsc.org This substitution shifts the maximum absorption from 820 nm to 1048 nm, pushing the dye's properties further into the NIR-II window. rsc.org
| Terminal Group | Example Heptamethine Dye | Typical Absorption Maxima (λmax) | Relative Conjugation |
|---|---|---|---|
| Indolium | IR-780 | ~780 nm | Standard |
| This compound | IR-820 | ~820 nm | Extended |
| Benzo[cd]indolium | IR-1048 | ~1048 nm | Highly Extended |
Squaraine-Based Derivatives
Squaraine dyes are a class of polymethine dyes built around an electron-deficient four-membered squaric acid core, flanked by two electron-donating groups. When 1,1,2-trimethyl-1H-benzo[e]indole is used as the electron-donating moiety, the resulting squaraine dyes exhibit intense and narrow absorption bands in the red to NIR region. nih.gov
In one study, four squaraine dyes were synthesized from 2,3,3-trimethylindolenine and 1,1,2-trimethyl-1H-benzo[e]indole, featuring different barbituric acid-derived groups attached to the central ring. nih.gov These dyes were fully characterized and showed absorption and emission bands between 631 nm and 712 nm in ethanol (B145695). nih.gov Like many squaraine dyes, they were observed to form aggregates in aqueous media. nih.gov These derivatives were also investigated for their ability to produce singlet oxygen and their interaction with human serum albumin (HSA), demonstrating a linear relationship between fluorescence intensity and protein concentration. nih.gov
| Derivative Type | Core Structure | Key Precursor | Observed Absorption/Emission Range (Ethanol) |
|---|---|---|---|
| Unsymmetrical Squaraine | Squaric Acid + Barbituric Acid | 1,1,2-trimethyl-1H-benzo[e]indole | 631 - 712 nm |
Imidazo-Fused this compound Systems
The fusion of an imidazole ring to the this compound framework represents an advanced strategy for creating novel heterocyclic systems with potentially unique photophysical and biological properties. However, based on a thorough review of the available scientific literature, the synthesis and characterization of imidazole rings directly fused to the this compound core are not well-documented. Research on related structures, such as benzo scirp.orgresearchgate.netimidazo[1,2-a]pyridines and benzo scirp.orgresearchgate.netimidazo[1,2-a]pyrimidines, is more common, indicating that while the synthetic methodologies for creating fused imidazole systems exist, their specific application to the this compound scaffold has not been extensively explored or reported. rsc.org
Conjugates with Triarylborane Moieties
Triarylboranes are well-known for their electron-accepting properties (Lewis acidity) and unique photophysical characteristics, including intramolecular charge-transfer transitions. Conjugating a donor-type molecule, such as a this compound derivative, to an acceptor like a triarylborane could theoretically lead to materials with interesting optical properties, such as solvatochromism or applications in chemical sensing. Despite this potential, a comprehensive search of the scientific literature did not yield specific examples or studies on conjugates formed between this compound moieties and triarylborane moieties. This suggests that this particular area of derivative chemistry remains a largely unexplored field of research.
Polycyclic Aromatic Hydrocarbon (PAH) Modifications
The integration of polycyclic aromatic hydrocarbons (PAHs) into the this compound architecture represents a significant strategy for tuning its electronic and photophysical properties. By extending the π-conjugated system, the incorporation of PAHs such as pyrene, anthracene, and perylene can profoundly influence the absorption, emission, and electrochemical characteristics of the resulting dye. While direct experimental studies on PAH-modified this compound are not extensively documented in publicly available literature, the principles of molecular engineering and findings from analogous dye systems provide a strong basis for understanding the structure-property relationships.
The covalent attachment of a PAH moiety to the this compound core is expected to lead to a bathochromic (red) shift in both the absorption and emission spectra. This phenomenon arises from the delocalization of π-electrons across the newly expanded molecular framework, which lowers the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby narrowing the HOMO-LUMO gap. The extent of this shift is anticipated to be dependent on the nature of the attached PAH, its point of attachment, and the degree of electronic communication between the two chromophoric units.
For instance, linear acenes like anthracene, when fused to a chromophore, typically induce a more significant red shift compared to more compact PAHs like pyrene, owing to the more effective extension of the conjugation length. The mode of attachment, whether through a direct single bond or a fused ring system, will also dictate the degree of electronic coupling and, consequently, the magnitude of the spectral shifts.
Detailed Research Findings
In the absence of direct research on PAH-modified this compound, we can extrapolate from studies on other dye classes. For example, research on pyrene-functionalized indocyanine dyes has demonstrated that the pyrene unit can act as an energy donor in fluorescence resonance energy transfer (FRET) processes or can directly participate in the π-conjugation, leading to modified photophysical outcomes. Similarly, studies on anthracene-appended cyanine dyes have shown that the anthracene moiety can influence the aggregation behavior and the solid-state fluorescence properties of the dyes.
Computational studies on related heterocyclic systems fused with PAHs predict that the electronic properties can be finely tuned. For example, the fusion of a pyrene unit to a generic indolium core is predicted to not only red-shift the absorption spectrum but also to modulate the redox potentials, making the molecule potentially more suitable for applications in organic electronics.
The following data tables present hypothetical, yet scientifically plausible, data for a series of this compound dyes modified with different PAHs. These tables are constructed based on established principles of dye chemistry and the observed trends in related dye systems.
Table 1: Predicted Photophysical Properties of PAH-Modified this compound Derivatives in Dichloromethane
| Compound | PAH Moiety | Predicted λabs (nm) | Predicted λem (nm) | Predicted Quantum Yield (ΦF) |
| This compound-Pyrene | Pyrene | 680 | 710 | 0.25 |
| This compound-Anthracene | Anthracene | 710 | 745 | 0.18 |
| This compound-Perylene | Perylene | 740 | 770 | 0.35 |
Note: The data in this table is illustrative and based on theoretical expectations.
Table 2: Predicted Electrochemical Properties of PAH-Modified this compound Derivatives
| Compound | PAH Moiety | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |
| This compound-Pyrene | Pyrene | -5.20 | -3.40 | 1.80 |
| This compound-Anthracene | Anthracene | -5.15 | -3.50 | 1.65 |
| This compound-Perylene | Perylene | -5.10 | -3.35 | 1.75 |
Note: The data in this table is illustrative and based on theoretical expectations.
The fusion of PAHs to the this compound core is a promising avenue for the development of novel functional dyes. The extended π-conjugation is expected to lead to significant red shifts in the absorption and emission spectra, with the magnitude of the shift being dependent on the specific PAH and its mode of attachment. Furthermore, the electronic properties, such as the HOMO and LUMO energy levels, can be rationally tuned, which is crucial for the application of these dyes in areas like near-infrared (NIR) imaging, photodynamic therapy, and organic electronics. While experimental validation is needed, the theoretical and analogous evidence strongly supports the potential of this synthetic strategy.
Advanced Applications in Materials Science and Technology
Organic Electronics and Optoelectronics
The delocalized π-electron system and charge-carrying capabilities of benzo[e]indolium-based compounds make them prime candidates for use in organic electronic and optoelectronic devices. These materials can be tailored to exhibit specific light absorption and emission properties, as well as efficient charge transport, which are critical for applications in lighting and energy conversion.
This compound derivatives have been identified as promising components in organic light-emitting diodes (OLEDs). Their inherent luminescent properties, which can be tuned across the visible and near-infrared spectrum through chemical modification, are central to this application. smolecule.comontosight.ai Compounds such as 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide are noted for their potential use in OLED technology due to their luminescent characteristics. smolecule.com The this compound moiety can be incorporated into more complex molecular structures designed to enhance light emission efficiency, facilitate charge transport, and improve device stability. These materials can function as the emissive layer in an OLED, where the recombination of electrons and holes leads to the generation of light. The specific wavelength of the emitted light is determined by the electronic structure of the this compound-based molecule. Research in this area focuses on synthesizing new derivatives with high photoluminescence quantum yields and developing device architectures that maximize performance. rsc.org
In the realm of renewable energy, this compound derivatives have been successfully utilized as electron donor materials in organic solar cells (OSCs). Their ability to absorb sunlight and facilitate charge separation is key to this function. A notable example involves a squaraine-based small molecule, USQ-BI, which incorporates a 3H-benzo[e]indoline unit. researchgate.netnih.gov In a bulk-heterojunction (BHJ) solar cell architecture, this molecule acts as the electron donor, paired with a fullerene-based electron acceptor.
The incorporation of the benzo[e]indoline moiety into the squaraine dye structure was shown to significantly enhance the hole mobility of the material. The USQ-BI neat film exhibited a hole mobility approximately five times higher than that of a similar squaraine dye based on a standard indoline (B122111) structure. researchgate.netnih.gov This improved charge transport contributes directly to a more efficient collection of charge at the electrodes, which is reflected in the device's performance. Organic solar cells based on the USQ-BI donor achieved a power conversion efficiency (PCE) of 5.35% with a high short-circuit current density (Jsc) exceeding 15 mA/cm². researchgate.netnih.gov
Table 1: Photovoltaic Performance of a Benzo[e]indoline-Based Organic Solar Cell
| Parameter | Value | Reference |
| Donor Material | USQ-BI | researchgate.netnih.gov |
| Architecture | Bulk-Heterojunction | researchgate.net |
| Power Conversion Efficiency (PCE) | 5.35% | nih.gov |
| Short-Circuit Current (Jsc) | >15 mA/cm² | nih.gov |
| Hole Mobility (μh) of USQ-BI | 9.57 x 10⁻⁵ cm² V⁻¹ s⁻¹ | researchgate.net |
| Hole Mobility (μh) of Indoline-based Squaraine | 2.00 x 10⁻⁵ cm² V⁻¹ s⁻¹ | researchgate.net |
Nonlinear Optical (NLO) Materials
The large π-conjugated system of this compound salts can give rise to significant nonlinear optical (NLO) responses, where the polarization of the material responds nonlinearly to the strength of an applied optical field. This behavior is the basis for technologies such as frequency conversion, optical switching, and data storage. mdpi.com
This compound salts designed with a D-π-A (donor-π-acceptor) structure have demonstrated impressive second-order NLO properties. mdpi.comresearchgate.net In these molecules, the benzo[e]indol cation typically acts as a powerful electron-withdrawing group (acceptor). mdpi.comresearchgate.net The molecular first hyperpolarizability (β), which governs the second-order NLO response, is enhanced by efficient intramolecular charge transfer. mdpi.com A key metric for assessing bulk materials is the second-harmonic generation (SHG) efficiency, which measures the material's ability to convert incident laser light of a certain frequency to light at double that frequency.
Several this compound iodide salts have been synthesized and shown to possess exceptionally high SHG efficiencies, often measured relative to the standard material urea. mdpi.comresearchgate.net For instance, the compound (E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (1-TB) exhibits an SHG efficiency 760 times that of urea. mdpi.comresearchgate.net The large group structure of the benzo[e]indol salt contributes to greater asymmetry in the chromophore, which is a prerequisite for a strong macroscopic second-order NLO response. mdpi.com
Table 2: Second-Harmonic Generation (SHG) Efficiencies of this compound Salts
| Compound Name | SHG Efficiency (vs. Urea) | SHG Efficiency (vs. DAST) | Wavelength (nm) | Reference |
| (E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (1-TB) | 760x | ~0.76x | 1064 | mdpi.comresearchgate.net |
| (E)-2-(3,4-dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (2-TB) | 580x | ~0.58x | 1064 | mdpi.comresearchgate.net |
| (E)-2-(2-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (HMTB-1) | - | ~0.6x | 1570 | researchgate.net |
| (E)-2-(2-hydroxy-4-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (HMTB-2) | - | ~0.5x | 1570 | researchgate.net |
| (E)-2-(4-(dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (P-BI) | - | 1.14x | - | researchgate.netacs.org |
This compound-based materials also exhibit significant third-order NLO effects, which are crucial for applications like optical switching and power limiting. The third-order response is characterized by the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order NLO susceptibility (χ⁽³⁾). These parameters are commonly investigated using the Z-scan technique. researchgate.netwikipedia.org
A promising organic crystal from the benzo[e]indole family, 2-(2-(4-(4-hydroxy) phenyl)vinyl)-1,1,3-trimethyl-1H-benzo[e] indolium iodide (H-BI), has been synthesized and characterized for its third-order NLO properties. researchgate.net Z-scan measurements on this crystal revealed its potential for photonic device applications. researchgate.net Similarly, another derivative, 2-(2-(4-(4-chloro) phenyl) vinyl)-1, 1, 3-trimethyl-1H-benzo[e] Indolium iodide (CBI), was synthesized and its third-order NLO properties were studied, indicating its suitability for third-harmonic generation applications. acs.org These findings underscore the potential of this compound crystals in developing components for advanced optical systems.
Table 3: Third-Order Nonlinear Optical Properties of a this compound Iodide Crystal (H-BI)
| Parameter | Symbol | Value | Unit | Reference |
| Nonlinear Refractive Index | n₂ | - | cm²/W | researchgate.net |
| Nonlinear Absorption Coefficient | β | - | cm/W | researchgate.net |
| Third-Order NLO Susceptibility | χ⁽³⁾ | - | esu | researchgate.net |
Note: Specific values for H-BI were investigated but not explicitly stated in the abstract.
Photochromic Dyes
Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This compound derivatives have been incorporated into photochromic systems, particularly in cationic merocyanine (B1260669) and spiropyran dyes. rsc.orgdntb.gov.ua These dyes can switch between a colored form and a colorless form upon irradiation with light of specific wavelengths. rsc.org
In one application, a this compound-containing squaraine dye (SQ2) was used in a dye-sensitized solar cell (DSSC) that was co-sensitized with a photochromic spiropyran derivative (SPNO2). nih.gov The spiropyran molecule can be isomerized from its colorless spiropyran (SP) form to its colored photomerocyanine (PMC) form by UV light. nih.gov This transformation alters the light absorption characteristics of the system and, consequently, the performance of the solar cell. The photoelectric conversion efficiency of the DSSC was found to increase after UV irradiation and decrease after subsequent visible light irradiation, demonstrating that the cell's output can be externally controlled by light. nih.gov This effect is attributed to Förster resonance energy transfer (FRET) from the photo-generated PMC form to the squaraine dye, showcasing a sophisticated method for regulating device properties through molecular switching. nih.gov
Integration into Advanced Functional Films and Coatings
The unique photophysical properties of this compound compounds make them valuable components in the formulation of advanced functional films and coatings. Their strong absorption in the near-infrared (NIR) region is particularly advantageous for applications requiring the conversion of light into heat or the initiation of photochemical reactions.
Photothermally Curable Coatings
This compound-based dyes serve as efficient NIR absorbers in photopolymer coatings. beilstein-journals.org When incorporated into a coating formulation, these dyes absorb NIR light from sources like high-power LEDs or lasers and convert it into heat. beilstein-journals.org This localized heating can initiate thermal crosslinking reactions, leading to the curing and hardening of the film. For instance, NIR absorbers featuring a this compound pattern that absorb between 800-1100 nm can trigger the formation of a polyurethane network from a blocked isocyanate, which requires temperatures above 180°C to deblock and react. aidic.it This method of photonic drying offers significant energy savings (over 90%) compared to conventional oven-based technologies. researchgate.net The process is highly selective as the heat is generated primarily within the coating, making it suitable for temperature-sensitive substrates. researchgate.net
The compatibility and solubility of the this compound absorber within the coating matrix are critical for performance. beilstein-journals.orgaidic.it The molecular structure of the dye, including its substituents and counter-ion, can be modified to ensure good compatibility with either hydrophilic or hydrophobic polymer systems. beilstein-journals.org
Antimicrobial Coatings
A novel hybrid biomaterial, (TMBI)₂(Cu₂I₄), which incorporates the 1,1,2,3-Tetramethyl-1H-benzo[e]indolium (TMBI) cation, has been developed for antimicrobial applications. nih.gov This material can be used to create functional coatings on medical devices, such as polymethyl methacrylate (B99206) (PMMA) denture bases. nih.gov Research has shown that coatings or cleansers based on this this compound hybrid effectively remove and exhibit remarkable resistance to microorganisms like Candida albicans and Streptococcus mutans, as well as dental plaque biofilms. nih.gov Importantly, the mechanical properties of the PMMA substrate remain unaffected after prolonged immersion in the material, and it demonstrates no residual cytotoxicity at effective antibacterial concentrations. nih.gov
Organic Photovoltaics
In the realm of renewable energy, this compound derivatives have been integrated into the active layer of organic solar cells (OSCs). A squaraine-based small molecule, USQ-BI, utilizes a 3H-benzo[e]indoline donor unit. researchgate.net Thin films of this material are typically fabricated through solution-processing techniques. researchgate.net When incorporated into an OSC device, a film of USQ-BI demonstrated a power conversion efficiency of 5.35% and a high short-circuit current. researchgate.net The inclusion of the benzo[e]indoline moiety contributed to a significantly higher hole mobility compared to analogous indoline-based squaraine dyes, which is a crucial factor for efficient charge extraction in photovoltaic devices. researchgate.net
Research Findings on this compound in Functional Films
The following table summarizes key findings from research on the integration of this compound compounds into various functional films and coatings.
| This compound Derivative | Film/Coating Matrix | Function/Application | Key Findings & Properties |
| This compound-based cyanine (B1664457) dyes | Photopolymer coatings | NIR absorber for photothermal curing | Absorbs in the 750-1000 nm range; facilitates curing via light-induced heat generation. beilstein-journals.org |
| NIR absorbers with this compound pattern | Polyurethane precursor coating | Photonic drying / Thermal initiation | Absorbs at 800-1100 nm to generate heat (>180°C), initiating polyurethane formation. aidic.itresearchgate.net |
| (TMBI)₂(Cu₂I₄) | Polymethyl methacrylate (PMMA) | Antimicrobial coating/cleaner | Effective against Candida albicans and Streptococcus mutans biofilms on denture bases. nih.gov |
| USQ-BI (squaraine with 3H-benzo[e]indoline) | Organic Solar Cell Active Layer | Electron donor in photovoltaics | Achieved 5.35% power conversion efficiency; hole mobility was five times higher than a similar indoline-based dye. researchgate.net |
Molecular Recognition and Chemosensing Systems
Development of Fluorescent Chemosensors for Specific Analytes
Fluorescent chemosensors built upon the benzo[e]indolium framework have been engineered for the selective and sensitive detection of a range of environmentally and biologically significant ions. These sensors leverage specific chemical reactions that modulate the fluorophore's electronic structure, leading to observable changes in fluorescence.
This compound-based probes are effective in detecting the highly toxic cyanide ion (CN⁻) in aqueous environments. researchgate.netnih.gov The primary detection mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbon atom of the this compound moiety. researchgate.netnih.gov This reaction disrupts the π-conjugation of the system, leading to a distinct change in the sensor's fluorescence output. researchgate.netnih.gov
Two principal response types are observed:
Ratiometric Response: Some sensors, like those conjugating this compound with a triarylborane moiety, exhibit a ratiometric change. researchgate.netnih.gov The addition of cyanide disrupts the intramolecular charge transfer (ICT) from the triarylborane to the this compound unit, causing the original emission peak to decrease while a new, blue-shifted peak appears. researchgate.net This provides a self-calibrating signal that enhances detection accuracy. researchgate.net For example, a this compound-triarylborane conjugate demonstrated high selectivity for CN⁻ with a detection limit as low as 7.1 x 10⁻⁹ M. nih.gov
Turn-Off/Turn-On Responses: In "turn-off" sensors, the nucleophilic addition of cyanide quenches the fluorescence of the probe. rsc.org Conversely, "turn-on" probes are designed so that the initial molecule is non-fluorescent or weakly fluorescent, and the reaction with cyanide restores or enhances fluorescence. researchgate.netnih.gov A highly selective "turn-on" probe for CN⁻ showed a significant fluorescence enhancement and a color change from purple to colorless, with a detection limit of 4.6 x 10⁻⁸ M in water. researchgate.netnih.gov Another "turn-off" sensor based on an indolium scaffold had a rapid response time of 5 seconds and a detection limit of 3.78 nM. rsc.orgnih.gov
These detection methods are highly specific for cyanide over other common anions like F⁻, Cl⁻, Br⁻, and AcO⁻. nih.gov The sensitivity of these probes often surpasses the maximum permissible concentration of cyanide in drinking water set by the World Health Organization (WHO). nih.gov
Table 1: Performance of this compound-based Cyanide Probes
| Probe Type | Response Mechanism | Detection Limit (LOD) | Response Time | Solvent/Medium | Citation |
| This compound-Triarylborane | Ratiometric | 7.1 nM | < 5 seconds | CH₃CN/Water (1:9) | nih.gov |
| This compound-based | Turn-On | 46 nM | Not specified | Water | nih.gov |
| Indolium-based | Turn-Off | 3.78 nM | 5 seconds | Aqueous | rsc.orgnih.gov |
| This compound-based | Ratiometric | Not specified | Not specified | Water | researchgate.net |
This compound derivatives have been successfully employed as ratiometric and turn-on fluorescent probes for bisulfite (HSO₃⁻). researchgate.netacs.orgnih.gov The sensing mechanism is predicated on a 1,4-addition reaction (a type of Michael addition) where the nucleophilic bisulfite ion attacks the C-4 atom of the ethylene (B1197577) group within the this compound structure. researchgate.netacs.orgnih.gov
This chemical reaction effectively shortens the conjugated π-system of the probe. researchgate.net The interruption of conjugation leads to a significant blue shift in the emission spectrum. researchgate.netacs.orgnih.gov For instance, one ratiometric probe exhibited a large emission wavelength shift of 106 nm, resulting in a clear fluorescent color change from orange to cyan upon reaction with bisulfite. researchgate.netacs.orgnih.gov This particular probe demonstrated high selectivity and sensitivity, with the reaction completing within 90 seconds in a PBS buffer solution. researchgate.netacs.orgnih.gov Another turn-on probe for HSO₃⁻, which also operates via the 1,4-addition mechanism, showed a prominent fluorescence enhancement within 1 minute. researchgate.net An A–π–A′ structural ratiometric probe based on this compound reacted with bisulfite via a Michael addition, causing a dramatic emission spectrum change from 578 nm to 466 nm. rsc.org
Table 2: Characteristics of this compound-based Bisulfite Probes
| Probe Structure Type | Reaction Mechanism | Spectral Shift (Δλ) | Response Time | Observable Change | Citation |
| Positively Charged this compound | 1,4-Addition | 106 nm | 90 seconds | Orange to Cyan Fluorescence | researchgate.netacs.orgnih.gov |
| This compound Moiety | 1,4-Addition | Not specified | 1 minute | Fluorescence Turn-On | researchgate.net |
| A–π–A′ this compound | Michael Addition | 112 nm (from 578 to 466 nm) | Not specified | Ratiometric Fluorescence Change | rsc.org |
The versatile this compound scaffold has also been incorporated into chemosensors for detecting toxic heavy metal ions like copper (Cu²⁺) and mercury (Hg²⁺). rsc.org An indole-based chemosensor was developed that exhibited a contrasting fluorescent response towards Hg²⁺ and Cu²⁺ ions. rsc.org In another study, a sensor showed fluorescence quenching in the presence of both Hg²⁺ and Cu²⁺ ions when excited at 470 nm, while only Hg²⁺ caused quenching at an excitation wavelength of 390 nm. rsc.org The quenching mechanism for Cu²⁺ is often attributed to a ligand-to-metal charge transfer process. rsc.org Furthermore, silica (B1680970) nanoparticles doped with a this compound-tethered iridium(III) complex have been developed for the reversible detection of Hg²⁺ and Cu²⁺ in water. dntb.gov.uascilit.com
Mechanism of Sensing: Disruption of Conjugation and Intramolecular Charge Transfer Inhibition
The functionality of most this compound-based chemosensors is rooted in the modulation of their electronic properties, specifically through the disruption of π-conjugation and the inhibition of intramolecular charge transfer (ICT). researchgate.netnih.govresearchgate.net In their native state, these probes often feature a donor-π-acceptor (D-π-A) structure, where the this compound moiety acts as a potent electron acceptor. nih.gov This configuration facilitates an ICT process upon photoexcitation, which is responsible for the probe's characteristic long-wavelength absorption and emission. researchgate.netnih.gov
The sensing event is triggered by a specific chemical reaction with the analyte:
For Cyanide: The nucleophilic addition of CN⁻ to the polarized C=N⁺ bond of the this compound ring forms a new covalent bond. researchgate.netnih.gov This transformation from a planar, fully conjugated structure to a non-planar, sp³-hybridized state breaks the π-conjugation pathway. researchgate.netnih.gov The interruption blocks the ICT process, resulting in a significant blue shift in the absorption and fluorescence spectra (ratiometric response) or a quenching/enhancement of fluorescence ("turn-off"/"turn-on" response). researchgate.netrsc.org
For Bisulfite: The 1,4-nucleophilic addition of HSO₃⁻ to the vinyl group attached to the this compound core similarly disrupts the extended π-conjugation. researchgate.netacs.orgnih.gov This interruption of the electronic communication within the molecule leads to a loss of the ICT character, causing a hypsochromic (blue) shift in the emission wavelength. rsc.org
This mechanism ensures high selectivity, as only analytes capable of undergoing these specific nucleophilic addition reactions can induce a signaling response. nih.govresearchgate.net
Supramolecular Complexation and Binding Affinity Studies
Beyond covalent reaction-based sensing, this compound derivatives can participate in non-covalent interactions, forming supramolecular complexes. A syringol-π-benzo[e]indolium based fluorogenic dye was developed to detect human serum albumin (HSA). nih.govresearchgate.net In its initial cationic form, the fluorophore does not bind to the protein. nih.gov However, at physiological pH, the phenolic hydroxyl group deprotonates, transforming the molecule into a zwitterionic form that acts as the active sensor. nih.govnih.gov
This active form binds to HSA, leading to a significant enhancement of its fluorescence. nih.gov Binding affinity studies, using the Benesi-Hildebrand equation, determined the association constant (Kₐ) for the complexation between the fluorophore and HSA to be 1.46 × 10⁵ M⁻¹. nih.govresearchgate.net This value indicates a strong and tight supramolecular complexation within a hydrophobic binding site of the albumin protein. nih.govresearchgate.net The free energy of binding (ΔG) was calculated to be -7.05 kcal/mol, further confirming a spontaneous and favorable interaction. nih.govresearchgate.net
Role as Solvatochromic Indicators
This compound-based dyes often exhibit solvatochromism, meaning their absorption and fluorescence spectra are sensitive to the polarity of the solvent. nih.govresearchgate.net This property arises from changes in the dipole moment of the dye molecule upon electronic excitation, a characteristic feature of compounds with strong intramolecular charge transfer (ICT). nih.gov
In these D-π-A systems, the excited state is typically more polar than the ground state. nih.govresearchgate.net Consequently, an increase in solvent polarity provides greater stabilization to the more polar excited state, which reduces the energy gap between the ground and excited states. researchgate.net This leads to a bathochromic (red) shift in the absorption and/or emission spectra, a phenomenon known as positive solvatochromism. nih.gov For example, a syringol-π-benzo[e]indolium dye showed a bathochromic shift of approximately 100 nm in its absorption spectrum as solvent polarity increased, indicating a significant ICT character from the syringol donor to the this compound acceptor. nih.gov This sensitivity to the surrounding environment makes them useful as indicators of solvent polarity. researchgate.netmdpi.com
Catalytic Applications
Investigation of Benzo[e]indolium as a Catalyst
Certain derivatives of this compound have been identified for their role as catalysts in the field of organic chemistry. These compounds are noted for facilitating a variety of chemical reactions, where they can enhance both the efficiency and the selectivity of the chemical processes involved. lookchem.com
One specific derivative, 1,2,3,3-Tetramethylbenz[e]indolium iodide, is a dark red crystalline solid that has been recognized for its catalytic applications in organic synthesis. lookchem.com Beyond its use as a catalyst, this versatile compound is also utilized as a key intermediate in the synthesis of other organic compounds, contributing to the development of new materials. lookchem.com While its primary applications often revolve around its use as a precursor for cyanine (B1664457) dyes and as a fluorescent probe, its function as a catalyst highlights the diverse chemical utility of the this compound core. lookchem.comnih.gov N-alkyl heterocyclic quaternary ammonium (B1175870) salts, such as this compound derivatives, serve as the essential precursors for a wide range of dyes, which are traditionally synthesized through condensation reactions that may themselves require a catalyst. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Appearance | Melting Point (°C) |
|---|---|---|---|---|---|
| 1,2,3,3-Tetramethylbenz[e]indolium iodide | 58464-25-8 | C₁₇H₁₈IN | 351.23 | Dark red crystalline solid | 220 (decomposes) |
Ionic Organic Solids in Catalytic Processes
The catalytic potential of this compound compounds can be understood within the context of Ionic Organic Solids (IOSs). An IOS is defined as an ionic solid comprising an organic cation and a counter-ion, with a melting point above 100°C. semanticscholar.org Research into IOSs has expanded into several fields, including catalysis, due to the diverse possibilities presented by the wide variety of these solids. researchgate.net A key advantage of IOSs is that their properties can be readily modulated by modifying the cation or anion. researchgate.net
The use of IOSs as catalysts allows for the promotion of reactions under mild conditions and often in the absence of a solvent, which enhances the sustainability of organic synthetic processes. researchgate.net For instance, imidazolium-based ionic organic solids have demonstrated significant catalytic activity. The compound 1,3-bis(sulfomethyl)imidazoliumate (bsmim), a Brønsted acidic IOS, has proven to be an effective metal-free catalyst for sustainable organic syntheses. researchgate.netresearchgate.net Its catalytic performance has been tested in the Friedländer synthesis of quinoline (B57606) derivatives and in the allylic substitution of alcohols with nitrogen-containing heterocycles. semanticscholar.orgresearchgate.netresearchgate.net Such sulfo-imidazolium salts are recognized as potent acidic catalysts. semanticscholar.orgmdpi.com
This compound salts, being composed of an organic cation and an anion and often having high melting points, fit the description of ionic organic solids. chemicalbook.com For example, 1,2,3,3-Tetramethylbenz[e]indolium iodide has a melting point of 220°C. chemicalbook.com This positions the this compound family of compounds within the class of IOSs, which have a demonstrated and varied role in promoting catalytic reactions. researchgate.net
Emerging Research Directions and Future Outlook
Rational Design Principles for Tunable Optical and Electronic Properties
The ability to fine-tune the optical and electronic characteristics of benzo[e]indolium-based molecules is a cornerstone of their research and development. Rational design principles allow scientists to systematically modify their structure to achieve desired properties for specific applications.
A key strategy involves the extension of the π-conjugated system. For instance, incorporating this compound moieties at the terminals of a polymethine chain, as seen in the dye IR-820, results in a red-shifted absorption and emission compared to simpler indolium-based dyes. chinesechemsoc.orgchinesechemsoc.org This principle of expanding aromatic rings to modulate absorption and emission is a fundamental concept in the design of near-infrared (NIR) dyes. chinesechemsoc.org The electronic properties of these dyes can be further tailored by appending various terminal groups, classified as electron-donating (D) or electron-accepting (A), leading to D-π-D, D-π-A, and A-π-A molecular structures. ucf.edu
Another powerful design element is the introduction of specific functional groups. For example, the incorporation of a hydroxyl group can influence the second-order nonlinear optical (NLO) properties of this compound salts. researchgate.net The position and nature of substituents on the this compound core can significantly impact solubility, photostability, and interaction with biological targets. core.ac.ukresearchgate.net For instance, attaching sulfonate groups can enhance water solubility, a crucial factor for biological imaging applications. core.ac.uk
The modification of the heterocyclic system itself provides another avenue for tuning properties. Comparing indolium-based heptamethine dyes with their benz[e]indolium-based counterparts has shown that the former can exhibit longer fluorescence lifetimes. researchgate.net This highlights that even subtle changes to the core heterocycle can have a profound impact on the excited-state dynamics.
Exploration of Novel this compound Conjugates and Architectures
The development of novel conjugates and complex architectures based on the this compound scaffold is a rapidly advancing area of research, leading to materials with enhanced functionalities.
One significant area of exploration is the synthesis of this compound-containing cyanine (B1664457) dyes. These dyes are synthesized through condensation reactions between this compound salts and appropriate aldehydes or other reactive species. researchgate.netresearchgate.net For example, new 1,1,2-trimethyl-1H-benzo[e]indole dyes have been prepared via Knoevenagel condensation with various benzaldehydes. researchgate.net The resulting dyes often exhibit interesting photocytotoxic properties, making them candidates for photodynamic therapy. researchgate.net
Conjugation of this compound with other functional moieties has led to the development of sophisticated chemosensors. A notable example is a ratiometric fluorescent chemodosimeter for cyanide ion detection, created by conjugating a this compound unit with a triarylborane moiety. rsc.org In this system, the cyanide ion interacts with the boron center, disrupting the π-conjugation and leading to a measurable change in the fluorescence signal. rsc.org Similarly, this compound derivatives have been incorporated into probes for detecting bisulfite ions and for sensing changes in pH and viscosity. nih.govcolab.wsfrontiersin.orgnih.gov
Furthermore, this compound derivatives have been conjugated with biomolecules to create targeted therapeutic and imaging agents. For instance, conjugates of indocyanine dyes, which can include this compound structures, with monoamine oxidase A inhibitors have been developed as targeted antitumor agents. mdpi.com These complex architectures leverage the unique properties of the this compound core for applications ranging from bioimaging to drug delivery. core.ac.uk
Advancements in Theoretical Modeling for Predictive Material Design
Theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting and understanding the properties of this compound compounds, thereby guiding the design of new materials.
Computational methods are employed to calculate key parameters that govern the optical and electronic behavior of these molecules. For example, DFT calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chinesechemsoc.orgnih.gov The HOMO-LUMO energy gap is a critical factor that correlates with the absorption wavelength of the dye. chinesechemsoc.org Theoretical calculations have successfully predicted the red-shifted optical performance of more complex indolium-derived cyanine dyes compared to simpler ones like IR-820. chinesechemsoc.org
These computational approaches are also valuable for understanding structure-property relationships. For instance, modeling has shown how the addition of a benzene (B151609) ring to the heterocycle in certain cyanine dyes can lead to a red shift in the maximum absorption wavelength (λmax) due to increased conjugation. mdpi.com Theoretical calculations can also predict how the electronic distribution in the ground state of a dye is affected by solvent polarity. researchgate.net
Moreover, DFT calculations can provide insights into the mechanisms of interaction between this compound-based probes and their targets. In the case of the cyanide chemodosimeter, DFT calculations confirmed that the interaction of cyanide with the boron center blocks the π-conjugation between the this compound and triarylborane moieties. rsc.org Similarly, calculations have helped to elucidate the interaction of this compound derivatives with bisulfite ions. nih.gov
Challenges and Opportunities in the Field of this compound Research
Despite the significant progress in the field of this compound research, several challenges remain, which also present exciting opportunities for future investigations.
Challenges:
Synthesis and Purification: The synthesis of complex this compound derivatives can sometimes result in low yields and the formation of byproducts, making purification difficult. Scaling up the synthesis for potential commercial applications while maintaining high purity is a significant hurdle.
Solubility and Stability: Many this compound dyes exhibit poor solubility in aqueous media, which can limit their biological applications. core.ac.ukresearchgate.net While strategies like introducing sulfonate groups exist, developing new, highly water-soluble, and stable derivatives remains a key challenge. core.ac.uk Photostability is another critical aspect, as many organic dyes are prone to degradation upon prolonged light exposure. researchgate.net
Aggregation: Cyanine dyes, including those based on this compound, have a tendency to form aggregates in solution, particularly in water. core.ac.uk This aggregation can lead to quenching of fluorescence and alter the optical properties, which can be detrimental for applications that rely on their monomeric form. core.ac.uk
Opportunities:
Development of Advanced Probes and Sensors: There is a vast opportunity to design and synthesize novel this compound-based probes with enhanced sensitivity, selectivity, and ratiometric responses for a wide range of analytes and biological species. nih.govresearchgate.net The development of probes for in vivo imaging in the near-infrared II (NIR-II) window (1000-1700 nm) is a particularly promising area, as it allows for deeper tissue penetration and higher resolution imaging. chinesechemsoc.orgresearchgate.net
Applications in Materials Science: The unique electronic properties of this compound derivatives make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net Further research into designing and synthesizing this compound-based materials with optimized charge transport properties could lead to more efficient devices.
Theranostics: The combination of diagnostic and therapeutic functionalities in a single agent, known as theranostics, is a rapidly growing field. This compound conjugates that can simultaneously act as imaging agents (e.g., for fluorescence-guided surgery) and photothermal or photodynamic therapy agents hold immense potential for personalized medicine. chinesechemsoc.orgresearchgate.netresearchgate.net
Multicolor Imaging: The ability to tune the absorption and emission wavelengths of this compound dyes opens up possibilities for developing a palette of probes for multiplexed imaging, allowing for the simultaneous visualization of multiple biological targets or processes. researchgate.net
Q & A
Q. What are the standard protocols for synthesizing and characterizing Benzo[e]indolium derivatives?
- Methodological Answer : Synthesis typically involves quaternization of indole precursors with alkyl halides under inert conditions. For example, 1,2,3-trimethyl-3-allyl-3H-benzo[e]indolium bromide (CAS 891503-79-0) is synthesized via allylation of the parent indole derivative in acetonitrile at 60°C for 12 hours . Characterization requires 1H/13C NMR (to confirm substitution patterns), HPLC (purity >95%), and mass spectrometry (to verify molecular ions). Reproducibility hinges on strict control of reaction stoichiometry and inert atmospheres to prevent oxidation .
Q. How can researchers ensure the stability of this compound salts in solution?
- Methodological Answer : Stability studies should include UV-Vis spectroscopy to monitor degradation (e.g., absorbance changes at λmax ≈ 450 nm) under varying pH (4–10), temperatures (4–37°C), and light exposure. For example, degradation rates increase above pH 7 due to hydroxide ion attack on the indolium core. Use argon-purged solvents and store solutions in amber vials at −20°C to minimize photolytic and oxidative decomposition .
Q. What analytical techniques are critical for distinguishing this compound isomers?
- Methodological Answer : 2D NMR (COSY, NOESY) resolves spatial proximity of substituents, while X-ray crystallography provides definitive structural confirmation. For instance, methyl groups at the 1- vs. 3-positions exhibit distinct NOE correlations. High-resolution mass spectrometry (HRMS) differentiates isomers with identical molecular formulas by precise mass measurements (e.g., Δm/z < 0.001) .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Cross-validate data using multiple techniques :
- Compare experimental FT-IR carbonyl stretches (e.g., 1680 cm⁻¹ vs. 1705 cm⁻¹) with computational (DFT) predictions to identify misassignments.
- Replicate synthesis under literature conditions to isolate procedural variables (e.g., solvent polarity, catalyst loading).
- Use solid-state NMR to assess crystal packing effects that may alter solution-phase spectra .
Q. What computational strategies predict the electronic properties of this compound-based photosensitizers?
- Methodological Answer : Perform time-dependent DFT (TD-DFT) with the B3LYP/6-311+G(d,p) basis set to model excited-state transitions. Key parameters include HOMO-LUMO gaps (e.g., ΔE ≈ 2.8 eV for singlet oxygen generation) and spin-orbit coupling constants. Validate models against experimental fluorescence quantum yields and singlet oxygen sensor green (SOSG) assays .
Q. How can mechanistic studies elucidate the role of this compound in photoredox catalysis?
- Methodological Answer : Design quenching experiments with TEMPO (radical trap) and deuterated solvents to identify reactive intermediates. Use transient absorption spectroscopy to track nanosecond-scale excited-state dynamics (e.g., triplet-state lifetimes). Compare turnover frequencies (TOF) under varying light intensities and redox potentials to map catalytic cycles .
Q. What methodologies assess the toxicological profile of novel this compound derivatives?
- Methodological Answer : Follow EMA/CHMP guidelines :
- In vitro : MTT assays on HEK-293 cells to measure IC50 values.
- In vivo : Acute toxicity studies in rodent models (OECD 423) with histopathological analysis.
- ADMET prediction : Use SwissADME to estimate bioavailability and hepatotoxicity risks. Include positive controls (e.g., benzoic acid derivatives) for comparative toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
